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Compound of Interest

Compound Name: 8-Methoxy-3-methylquinoline

Cat. No.: B156204 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
8-Methoxy-3-methylquinoline is a heterocyclic aromatic organic compound belonging to the

quinoline family. While specific research on this particular molecule is limited, its structural

analogs have garnered significant attention in medicinal chemistry due to their potential as

antimicrobial and antitumor agents. This technical guide provides a comprehensive overview of

8-Methoxy-3-methylquinoline, including its chemical identity, and explores the synthesis,

biological activities, and mechanisms of action of closely related compounds to infer its

potential therapeutic applications. This document aims to serve as a foundational resource for

researchers interested in the further investigation and development of novel quinoline-based

therapeutics.

Chemical Identity
A clear definition of the subject compound is crucial for research and development.
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Identifier Value Reference

IUPAC Name 8-methoxy-3-methylquinoline [1]

CAS Number 112955-06-3 [1]

Molecular Formula C₁₁H₁₁NO [1]

Molecular Weight 173.21 g/mol

Canonical SMILES
CC1=CN=C2C(=C1)C=CC=C2

OC

Synthesis of Related Quinoline Derivatives
The synthesis of quinoline derivatives is a well-established area of organic chemistry. While a

specific, documented synthesis for 8-Methoxy-3-methylquinoline is not readily available in

the reviewed literature, the synthesis of structurally similar compounds, such as 2-chloro-8-
methoxy-3-methylquinoline, provides valuable insights into potential synthetic routes.

One common approach involves the use of aniline derivatives which undergo cyclization

reactions to form the quinoline core. For instance, a method for synthesizing substituted

quinolines involves the reaction of aniline derivatives with carbon tetrachloride and 1,3-

propanediol under argon at elevated temperatures, yielding the quinoline structure with high

efficiency.[2] Another strategy employs the Vilsmeier-Haack reaction to introduce an aldehyde

group at the 3-position of a quinoline precursor, which can then be reduced to a methyl group.

[2]

Biological Activity of Related Compounds
Research into the biological activities of 8-methoxyquinoline derivatives has primarily focused

on their potential as antimicrobial and anticancer agents.

Antimicrobial and Antitumor Properties
Derivatives of 8-methoxyquinoline have demonstrated notable biological activity. For example,

2-chloro-8-methoxy-3-methylquinoline has shown potential as both an antimicrobial and

antitumor compound.[2] Studies have indicated its efficacy against various bacterial strains and

cancer cell lines, positioning it as a promising lead compound for further drug development.[2]
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The mechanism of its antibacterial action is believed to involve the dual targeting of DNA

gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and

repair.[2]

Anticancer Activity and the PI3K/AKT/mTOR Signaling
Pathway
A significant body of research points to the role of the phosphatidylinositol 3-kinase

(PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway in

the anticancer effects of quinoline derivatives. This pathway is frequently overactive in various

cancers, including colorectal cancer.[3]

A structurally related compound, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC),

has been shown to exert its cytotoxic effects on colorectal cancer cells by inhibiting the

PI3K/AKT/mTOR pathway.[3][4][5] This inhibition leads to cell cycle arrest at the G2/M phase, a

decrease in mitochondrial membrane potential, and ultimately, apoptosis (programmed cell

death).[3][4][5]

Experimental Protocols for Related Compounds
To facilitate further research, this section details common experimental protocols used to

evaluate the biological activity of related quinoline derivatives.

Cytotoxicity Assays
A fundamental experiment to determine the anticancer potential of a compound is the

cytotoxicity assay.
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Parameter Description

Cell Lines

Colorectal cancer cell lines (e.g., HCT116,

Caco-2) and a normal human intestinal epithelial

cell line (for toxicity comparison).[6]

Method

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) assay is

commonly used to assess cell viability.

Procedure

1. Seed cells in 96-well plates and allow them to

adhere. 2. Treat cells with varying

concentrations of the test compound for a

specified period (e.g., 48 hours).[6] 3. Add MTT

solution and incubate to allow for the formation

of formazan crystals. 4. Solubilize the formazan

crystals with a suitable solvent (e.g., DMSO). 5.

Measure the absorbance at a specific

wavelength (e.g., 570 nm) to determine cell

viability.

Endpoint

The half-maximal inhibitory concentration (IC₅₀)

is calculated, representing the concentration of

the compound that inhibits cell growth by 50%.

Western Blot Analysis
Western blotting is a key technique to investigate the effect of a compound on specific protein

expression levels, such as those in the PI3K/AKT/mTOR pathway.
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Parameter Description

Objective

To determine the expression levels of key

proteins in the PI3K/AKT/mTOR signaling

pathway (e.g., PI3K, AKT, mTOR, and their

phosphorylated forms).

Procedure

1. Treat cells with the test compound at various

concentrations. 2. Lyse the cells to extract total

proteins. 3. Separate the proteins by size using

SDS-PAGE (sodium dodecyl sulfate-

polyacrylamide gel electrophoresis). 4. Transfer

the separated proteins to a membrane (e.g.,

PVDF or nitrocellulose). 5. Block the membrane

to prevent non-specific antibody binding. 6.

Incubate the membrane with primary antibodies

specific to the target proteins. 7. Incubate with a

secondary antibody conjugated to an enzyme

(e.g., horseradish peroxidase - HRP). 8. Add a

chemiluminescent substrate and detect the

signal using an imaging system.[6]

Analysis

The intensity of the bands corresponding to the

target proteins is quantified and normalized to a

loading control (e.g., β-actin or GAPDH) to

determine changes in protein expression.[6]

Visualizing the PI3K/AKT/mTOR Signaling Pathway
The following diagram, generated using Graphviz, illustrates the simplified PI3K/AKT/mTOR

signaling pathway, a common target for anticancer quinoline derivatives.
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Caption: PI3K/AKT/mTOR signaling pathway and inhibition by quinoline derivatives.

Conclusion and Future Directions
While direct experimental data on 8-Methoxy-3-methylquinoline is currently sparse, the

extensive research on its close structural analogs provides a strong rationale for its
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investigation as a potential therapeutic agent. The demonstrated antimicrobial and anticancer

activities of related quinoline derivatives, particularly through the inhibition of the

PI3K/AKT/mTOR pathway, suggest that 8-Methoxy-3-methylquinoline may possess similar

properties.

Future research should focus on the targeted synthesis of 8-Methoxy-3-methylquinoline and

the comprehensive evaluation of its biological activities. In vitro studies against a panel of

cancer cell lines and microbial strains, followed by in vivo efficacy and toxicity studies, are

warranted. Mechanistic studies, including detailed investigation of its effects on key signaling

pathways, will be crucial in elucidating its therapeutic potential and advancing its development

as a novel drug candidate. This technical guide serves as a starting point for these endeavors,

providing the necessary foundational information for researchers to build upon.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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